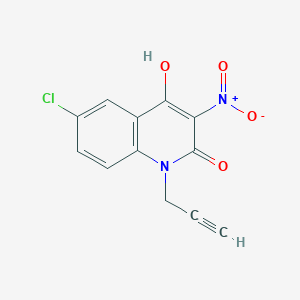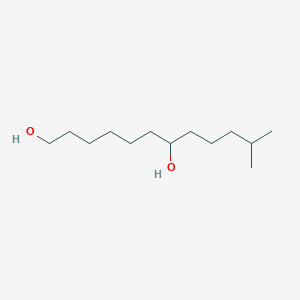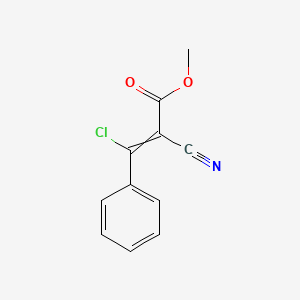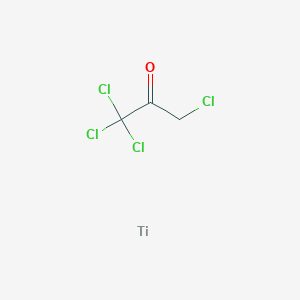
1,1,1,3-Tetrachloropropan-2-one;titanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3-Tetrachloropropan-2-one is an organochlorine compound with the molecular formula C₃H₂Cl₄O It is a derivative of propane where four hydrogen atoms are replaced by chlorine atoms and one of the carbon atoms is part of a ketone group
準備方法
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloropropan-2-one can be synthesized through the chlorination of 2-propanone (acetone) in the presence of a catalyst. The reaction typically involves the use of chlorine gas and ultraviolet light to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of 1,1,1,3-tetrachloropropan-2-one involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher efficiency and purity of the final product. The process also includes purification steps such as distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
1,1,1,3-Tetrachloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include partially chlorinated propanones.
Substitution: Products include various substituted propanones depending on the nucleophile used.
科学的研究の応用
1,1,1,3-Tetrachloropropan-2-one has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 1,1,1,3-tetrachloropropan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,1,1,2-Tetrachloropropane: Similar in structure but with different chlorine atom positions.
1,1,1-Trichloroethane: A related chloroalkane with three chlorine atoms.
1,1,3,3-Tetrachloropropanone: Another tetrachlorinated propanone with a different arrangement of chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloropropan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
62951-70-6 |
|---|---|
分子式 |
C3H2Cl4OTi |
分子量 |
243.7 g/mol |
IUPAC名 |
1,1,1,3-tetrachloropropan-2-one;titanium |
InChI |
InChI=1S/C3H2Cl4O.Ti/c4-1-2(8)3(5,6)7;/h1H2; |
InChIキー |
CCNWYLHFQBMWJW-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)C(Cl)(Cl)Cl)Cl.[Ti] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
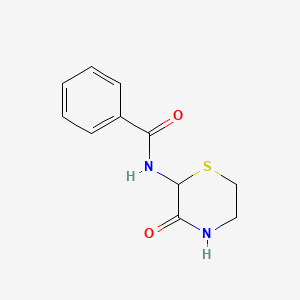
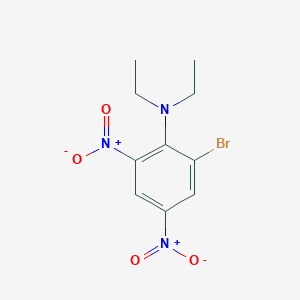
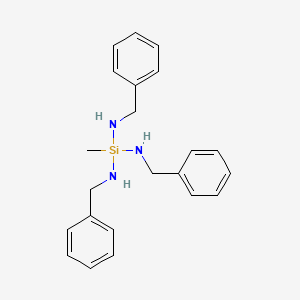
![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)


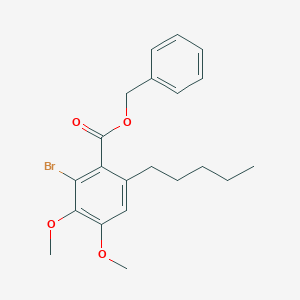
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
